1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]
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Overview
Description
1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring fused with a hydrazone moiety, which is substituted with a 3-chlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone] typically involves the condensation of 1,3-diketones with hydrazine derivatives. The reaction is usually carried out in an ethanol solvent under reflux conditions. The 1,3-diketone compounds are prepared from aryl methyl ketones via Claisen condensation with aromatic esters, followed by cyclization with hydrazine monohydrate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crude products are often recrystallized from dilute ethanol solutions to obtain high yields of the desired pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone] has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
- 1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]
- 1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]
- 1H-pyrazole-4,5-dione 4-[N-(3-bromophenyl)hydrazone]
Comparison: 1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone] is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine or different positions of chlorine), this compound may exhibit distinct reactivity and biological activity profiles .
Properties
IUPAC Name |
4-[(3-chlorophenyl)diazenyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-6-2-1-3-7(4-6)12-13-8-5-11-14-9(8)15/h1-5H,(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKKGEHIIIJFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CNNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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